molecular formula C18H15F3N4O6 B10896782 5-[(2-nitrophenoxy)methyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide

5-[(2-nitrophenoxy)methyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide

Cat. No.: B10896782
M. Wt: 440.3 g/mol
InChI Key: UMKPKSNSBHFEAJ-UHFFFAOYSA-N
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Description

5-[(2-NITROPHENOXY)METHYL]-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-2-FURAMIDE: is a complex organic compound characterized by its unique structural components, including a nitrophenoxy group, a trifluoroethoxy group, and a pyrazolyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-NITROPHENOXY)METHYL]-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 5-[(2-NITROPHENOXY)METHYL]furan-2-carbaldehyde, which can then be further reacted with other reagents to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(2-NITROPHENOXY)METHYL]-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy and pyrazolyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the nitrophenoxy or pyrazolyl positions.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: Its potential pharmacological properties could be explored for developing new drugs.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-[(2-NITROPHENOXY)METHYL]-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-2-FURAMIDE exerts its effects would depend on its specific interactions with molecular targets. For example, the nitrophenoxy group could participate in electron transfer reactions, while the pyrazolyl group might interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-[(2-NITROPHENOXY)METHYL]-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-2-FURAMIDE include:

  • 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde
  • 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde
  • 5-[(2-Fluorophenyl)]furan-2-carbaldehyde

Uniqueness

The uniqueness of 5-[(2-NITROPHENOXY)METHYL]-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-2-FURAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C18H15F3N4O6

Molecular Weight

440.3 g/mol

IUPAC Name

5-[(2-nitrophenoxy)methyl]-N-[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]furan-2-carboxamide

InChI

InChI=1S/C18H15F3N4O6/c19-18(20,21)10-29-11-24-8-12(7-22-24)23-17(26)16-6-5-13(31-16)9-30-15-4-2-1-3-14(15)25(27)28/h1-8H,9-11H2,(H,23,26)

InChI Key

UMKPKSNSBHFEAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(O2)C(=O)NC3=CN(N=C3)COCC(F)(F)F

Origin of Product

United States

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